Fmoc-d-lys(boc)-opfp

描述

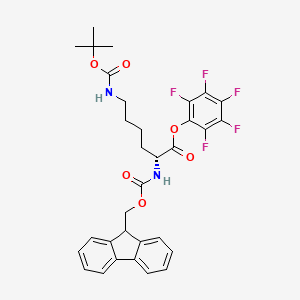

Fmoc-d-lys(boc)-opfp is a high purity Fmoc-protected amino acid used for research and process production of peptides1. It’s a standard building block for the introduction of lysine amino-acid residues by Fmoc SPPS1. It’s a derivative of N6-? [(1,?1-?Dimethylethoxy)?carbonyl]?-?N2-? [(9H-?fluoren-?9-?ylmethoxy)?carbonyl]?-D-?lysine and acts as a hetero-bifunctional traceless linker for temporarily attaching highly solubilizing peptide sequences onto insoluble peptides2.

Synthesis Analysis

Fmoc-d-lys(boc)-opfp is synthesized in excellent yields by thiocarbonylation of the monoprotected 1,2-diamines with CS2/TEA/p-TsCl3. It’s used as a reagent in Fmoc solid-phase peptide synthesis4. A novel Fmoc deprotection method using hydrogenolysis under mildly acidic conditions has been reported5.

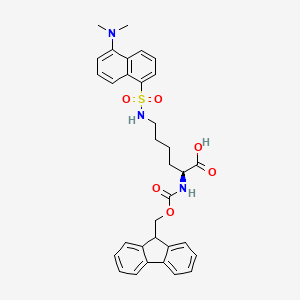

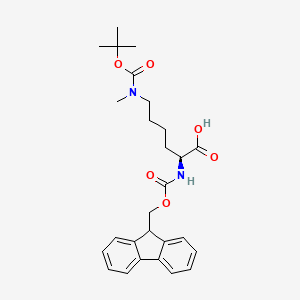

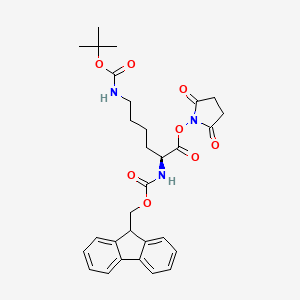

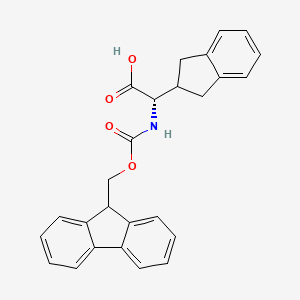

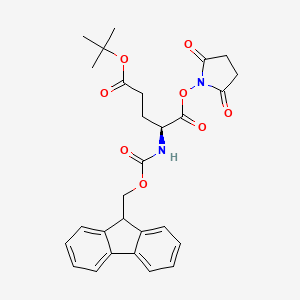

Molecular Structure Analysis

The molecular formula of Fmoc-d-lys(boc)-opfp is C26H32N2O62. The structure includes a 9-fluorenylmethoxycarbonyl (Fmoc) group and a tert-butyloxycarbonyl (Boc) group2.

Chemical Reactions Analysis

Fmoc-d-lys(boc)-opfp is used in the synthesis of complex peptides that contain highly reactive electrophiles6. It’s also used in the synthesis of new analogues of galanthamine3.

Physical And Chemical Properties Analysis

Fmoc-d-lys(boc)-opfp appears as a white to slight yellow to beige powder8. It’s soluble in MeOH or DMF8. The melting point is 128-131 °C8.

科学研究应用

肽合成:Fmoc-d-lys(boc)-opfp广泛用于固相肽合成,具有反应性增强、外消旋减少等优点,特别是对于含有天然或受阻氨基酸的肽。这使其适用于手动和自动合成技术(Kates et al., 1996)。

凝胶化能力:已发现它在有机凝胶剂的合成中有效,有机凝胶剂在各种溶剂中形成稳定的热可逆有机凝胶。这些有机凝胶剂可以自组装成纳米纤维、纳米带或纳米管等多种纳米结构,在纳米技术和材料科学中显示出潜在的应用(Qianying et al., 2016)。

肽二级结构的研究:研究表明,Fmoc基团,包括Fmoc-d-lys(boc),可以影响肽的二级结构,支持β-折叠构象等构象的形成。此特性对于研究和操纵肽结构以用于各种应用至关重要(Larsen et al., 1993)。

环状和非对称二硫化物的合成:它用于环状和非对称二硫化物的合成,特别是在ω-芋螺毒素的背景下,证明了它在产生复杂肽结构中的效用(Simmonds et al., 2009)。

癌症治疗研究:Fmoc-d-lys(boc)-opfp在选择性癌症疗法的开发中显示出潜力。它在药物前体策略中的应用,在该策略中它被特定酶激活以靶向癌细胞,突出了它在药物化学中的重要性(Ueki et al., 2016)。

固相肽合成改进:研究表明,Fmoc-d-lys(boc)-opfp可以提高合成肽的收率和纯度,表明它在提高肽合成过程的效率和有效性方面发挥着作用(Yi-shen, 2003)。

放射性药物:它在放射性药物肽的合成中具有应用,证明了它在核医学领域的效用(Surfraz et al., 2007)。

安全和危害

Fmoc-d-lys(boc)-opfp may cause skin irritation and may be harmful if absorbed through the skin, inhaled, or swallowed9. It’s not for use in humans and the chemical, physical, and toxicological properties have not been thoroughly investigated9.

未来方向

Fmoc-d-lys(boc)-opfp is a widely used group for the protection of amines in organic synthesis5. The development of a novel Fmoc deprotection method using hydrogenolysis under mildly acidic conditions has expanded its versatility in the late-stage synthesis of peptides5. This new method is valuable for Fmoc deprotection in the synthesis of complex peptides that contain highly reactive electrophiles5.

属性

IUPAC Name |

(2,3,4,5,6-pentafluorophenyl) (2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H31F5N2O6/c1-32(2,3)45-30(41)38-15-9-8-14-22(29(40)44-28-26(36)24(34)23(33)25(35)27(28)37)39-31(42)43-16-21-19-12-6-4-10-17(19)18-11-5-7-13-20(18)21/h4-7,10-13,21-22H,8-9,14-16H2,1-3H3,(H,38,41)(H,39,42)/t22-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLNVSYQQDWNJRI-JOCHJYFZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCCCC(C(=O)OC1=C(C(=C(C(=C1F)F)F)F)F)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)NCCCC[C@H](C(=O)OC1=C(C(=C(C(=C1F)F)F)F)F)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H31F5N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10692814 | |

| Record name | Pentafluorophenyl N~6~-(tert-butoxycarbonyl)-N~2~-{[(9H-fluoren-9-yl)methoxy]carbonyl}-D-lysinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10692814 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

634.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Fmoc-d-lys(boc)-opfp | |

CAS RN |

133083-36-0 | |

| Record name | Pentafluorophenyl N~6~-(tert-butoxycarbonyl)-N~2~-{[(9H-fluoren-9-yl)methoxy]carbonyl}-D-lysinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10692814 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

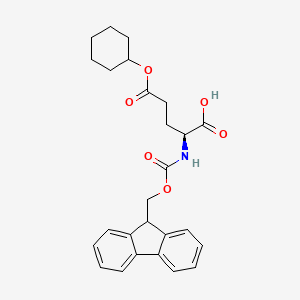

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。